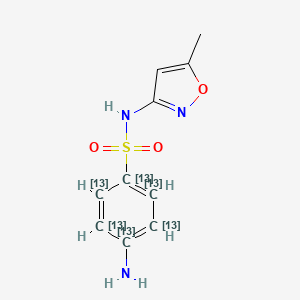
Sulfamethoxazole-13C6
Overview
Description
Sulfamethoxazole-13C6 is an isotope labelled analog of Sulfamethoxazole . It is an antimicrobial used to treat and prevent many bacterial infections . The molecular formula of Sulfamethoxazole-13C6 is C10H11N3O3S .
Molecular Structure Analysis
The molecular weight of Sulfamethoxazole-13C6 is 259.24 g/mol . The IUPAC name is 4-amino-N-(5-methyl-1,2-oxazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide . The exact mass and monoisotopic mass are 259.07224141 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Sulfamethoxazole-13C6 include a molecular weight of 259.24 g/mol, a molecular formula of C10H11N3O3S, and various computed properties such as XLogP3 of 0.9, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 6, and Rotatable Bond Count of 3 .Scientific Research Applications
Ozonation Efficiency : Sulfamethoxazole is effectively degraded by ozonation, a process enhanced at different pH levels. This degradation increases biodegradability and slightly elevates acute toxicity initially (Dantas et al., 2008).
Isotopic Abundance Alteration : The isotopic abundance ratio of Sulfamethoxazole is significantly altered through the Trivedi Effect® - a Biofield Energy Healing Treatment. This change in isotopic abundance could influence pharmaceutical properties like solubility and therapeutic efficacy (Jana, 2021).
Electrochemical Detection : Voltammetric analysis using a multiwalled carbon nanotube modified sensor effectively detects sulfamethoxazole, suggesting potential applications in pharmaceutical analysis and environmental monitoring (Issac & Kumar, 2009).
Photocatalytic Degradation : Using nanoparticles like TiO2 and WO3 as catalysts, photocatalytic degradation of sulfamethoxazole effectively reduces its environmental impact. This method shows promise in treating antibiotic pollution in water (Beheshti et al., 2019).
Microbial Degradation : Various microorganisms, including mixed and pure cultures, can degrade sulfamethoxazole. This biodegradation is influenced by environmental factors like temperature and pH (Wang & Wang, 2018).
Identification of Degraders : Using DNA and protein stable isotope probing, dominant sulfamethoxazole-degrading bacteria in soil were identified. This research provides insight into antibiotic degradation in natural ecosystems (Ouyang et al., 2019).
Environmental Risk Assessment : Studies on sulfamethoxazole in European waters suggest a generally low aquatic risk, but high concentrations in some cases may pose risks (Straub, 2016).
Antibiotic Synergism : Sulfamethoxazole potentiates the inhibition of Escherichia coli dihydrofolate reductase by trimethoprim, explaining the synergism in antibacterial chemotherapy (Poe, 1976).
Analytical Detection : Surface-enhanced Raman spectroscopy (SERS) combined with a microfluidic cartridge setup enables sensitive detection of sulfamethoxazole in water, highlighting its utility in environmental science (Patze et al., 2017).
Kinetic Assessment : The kinetics of sulfamethoxazole oxidation by potassium ferrate(VI) was studied, offering insights into its removal in water treatment processes (Sharma et al., 2006).
Mechanism of Action
Target of Action
Sulfamethoxazole-13C6 is a 13C labeled compound of Sulfamethoxazole . The primary target of Sulfamethoxazole is the enzyme Cytochrome P450 2C9 . This enzyme plays a crucial role in the metabolism of both endogenous substances and xenobiotics .
Mode of Action
Sulfamethoxazole is a sulfonamide antimicrobial . It works by inhibiting bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . Most bacteria meet their need for folic acid by synthesizing it from PABA, as opposed to Animalia that require exogenous folic acid sources . Sulfamethoxazole, therefore, acts as a competitive antagonist of PABA .
Biochemical Pathways
Sulfamethoxazole interferes with the folic acid synthesis in susceptible bacteria . It is generally given in combination with trimethoprim, which inhibits a sequential step in bacterial folic acid synthesis . These agents work synergistically to block two consecutive steps in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . Using them in conjunction helps to slow the development of bacterial resistance .
Pharmacokinetics
The pharmacokinetics of Sulfamethoxazole involves its metabolism primarily by arylamine N-acetyltransferase (NAT) enzymes , which are responsible for acetylation of sulfamethoxazole at its N4 position . Sulfamethoxazole may also undergo oxidation at its C5 and N4 atoms, the latter of which is catalyzed by CYP2C9 . Glucuronidation of the N4 atom is likely mediated by certain enzymes .
Result of Action
The result of the action of Sulfamethoxazole is the inhibition of bacterial growth and division . By blocking the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division, Sulfamethoxazole effectively stops the proliferation of bacteria .
Action Environment
The action of Sulfamethoxazole can be influenced by various environmental factors. For instance, the presence of other pollutants in the water environment can interact with Sulfamethoxazole, affecting its efficacy . Furthermore, the pH of the environment can also influence the solubility and stability of Sulfamethoxazole .
Safety and Hazards
Sulfamethoxazole-13C6 may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIGFTWXXRPMT-AHBHZWPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746783 | |
| Record name | 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamethoxazole-13C6 | |
CAS RN |
1196157-90-0 | |
| Record name | 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1196157-90-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



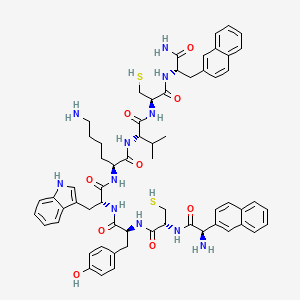
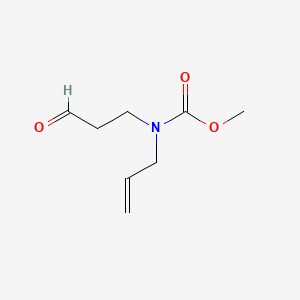
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)

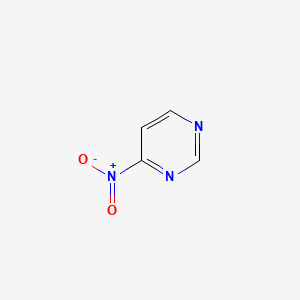
![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(4-chlorophenyl)-5,6-dihydro-8,9-dimethoxy-](/img/no-structure.png)


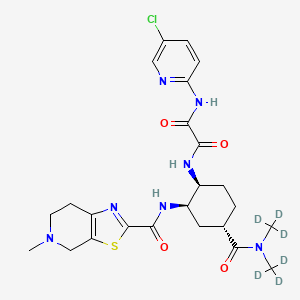
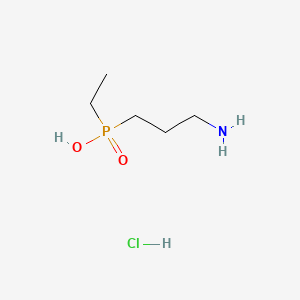

![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)